molecular formula C8H6ClIO2 B1435999 4-Chloro-2-iodo-5-methylbenzoic acid CAS No. 1427083-38-2

4-Chloro-2-iodo-5-methylbenzoic acid

Cat. No. B1435999
M. Wt: 296.49 g/mol
InChI Key: LNGFMTRGSPSIOJ-UHFFFAOYSA-N
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Description

4-Chloro-2-iodo-5-methylbenzoic acid is a compound with the molecular formula C8H6ClIO2 . It can be synthesized from 4-chlorobenzoic acid via a multi-step reaction process .


Synthesis Analysis

The synthesis of 4-Chloro-2-iodo-5-methylbenzoic acid can be achieved from 4-chlorobenzoic acid via a multi-step reaction process . It can also be used in the synthesis of 4-chloro-2-methylbenzophenone via Freidel Craft’s acylation with benzene .


Molecular Structure Analysis

The molecular structure of 4-Chloro-2-iodo-5-methylbenzoic acid is represented by the formula C8H6ClIO2 . More detailed structural information can be obtained from 2D or 3D molecular files .


Chemical Reactions Analysis

4-Chloro-2-methylbenzoic acid can be used in the synthesis of 4-chloro-2-methylbenzophenone via Freidel Craft’s acylation with benzene . It can also be used to synthesize 4-chloro-2-methyl-5-(methylsulfonyl)benzoic acid .


Physical And Chemical Properties Analysis

4-Chloro-2-iodo-5-methylbenzoic acid is a white solid . Its molecular weight is 296.49 . The compound 5-Iodo-2-Methylbenzoic Acid, which is structurally similar, appears like a colorless liquid, and has a melting point of 176-179°C .

Scientific Research Applications

  • Organic Chemistry
    • Application : 4-Chloro-2-methylbenzoic acid can be used in the synthesis of other organic compounds .
    • Methods of Application : This compound can be synthesized from 4-chlorobenzoic acid via a multi-step reaction process . It can be used in the synthesis of 4-chloro-2-methylbenzophenone via Freidel Craft’s acylation with benzene and 4-chloro-2-methyl-5-(methylsulfonyl)benzoic acid .
    • Results or Outcomes : The successful synthesis of these compounds can lead to the development of new materials with potential applications in various fields .
  • Pharmaceutical Chemistry
    • Application : This compound could potentially be used as a key intermediate in the synthesis of a family of promising SGLT2 inhibitors, which are currently in preclinical and phase I studies for diabetes therapy .
    • Methods of Application : The compound is prepared effectively in six steps, including nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization .
    • Results or Outcomes : The preparation was run successfully on approximately 70 kg/batch with the total yield of 24%. This practical process was demonstrated to be scalable with a great yield and significant cost reduction .

    Material Science

    • Application : “4-Chloro-2-iodo-5-methylbenzoic acid” could potentially be used in the field of material science .
    • Methods of Application : The compound could be used as a building block in the synthesis of complex materials .
    • Results or Outcomes : The successful synthesis of these materials could lead to the development of new materials with potential applications in various fields .

properties

IUPAC Name

4-chloro-2-iodo-5-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClIO2/c1-4-2-5(8(11)12)7(10)3-6(4)9/h2-3H,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNGFMTRGSPSIOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-iodo-5-methylbenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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